molecular formula C14H30O5 B14306876 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane CAS No. 116646-26-5

3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane

Cat. No.: B14306876
CAS No.: 116646-26-5
M. Wt: 278.38 g/mol
InChI Key: ROSYHLFNMZTEKZ-UHFFFAOYSA-N
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Description

3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane is a chemical compound with the molecular formula C15H32O6. It is a member of the polyether family and is known for its unique structural properties, which include multiple ether linkages and methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane typically involves the reaction of tetraethylene glycol with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: Employed in the study of membrane transport and permeability due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized as a plasticizer and stabilizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s multiple ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. In drug delivery systems, the compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol dimethyl ether: Similar in structure but lacks the methyl groups present in 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane.

    2,5,8,11,14-Pentaoxapentadecane: Similar backbone structure but without the methyl substitutions.

Uniqueness

This compound is unique due to its multiple methyl groups, which enhance its hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and polymer production.

Properties

CAS No.

116646-26-5

Molecular Formula

C14H30O5

Molecular Weight

278.38 g/mol

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxypropoxy)propoxy]propoxy]propane

InChI

InChI=1S/C14H30O5/c1-11(16-6)8-17-13(3)10-19-14(4)9-18-12(2)7-15-5/h11-14H,7-10H2,1-6H3

InChI Key

ROSYHLFNMZTEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OCC(C)OCC(C)OCC(C)OC

Origin of Product

United States

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